molecular formula C13H21N B6353019 (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine CAS No. 1019551-74-6

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine

Cat. No.: B6353019
CAS No.: 1019551-74-6
M. Wt: 191.31 g/mol
InChI Key: FDYLGQLTLRTMSN-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine is a secondary amine featuring a branched butan-2-yl group and a benzyl substituent with 2,4-dimethyl substitution on the aromatic ring. Its molecular formula is C₁₃H₂₁N (molecular weight: 191.32 g/mol). The compound’s structure combines steric bulk from the branched alkyl chain and electronic modulation from the methyl groups on the aromatic ring. Such amines are often intermediates in pharmaceutical and agrochemical synthesis, where substituent patterns influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-12(4)14-9-13-7-6-10(2)8-11(13)3/h6-8,12,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLGQLTLRTMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine typically involves the reaction of 2,4-dimethylbenzyl chloride with butan-2-amine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or methanol.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Features
(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine C₁₃H₂₁N 191.32 2,4-dimethyl Electron-donating methyl groups; moderate steric hindrance
butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine C₁₂H₁₆F₃NS 263.32 4-(trifluoromethylsulfanyl) Electron-withdrawing, lipophilic; enhanced metabolic stability
butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine C₁₅H₁₈FNO 247.31 5-(4-fluorophenyl)furan Heterocyclic framework; fluorinated for bioactivity
(2,4-dimethoxyphenyl)(2,6-dimethylphenyl)methylamine C₁₈H₂₃NO₂ 285.38 2,4-dimethoxy, 2,6-dimethyl Strong electron-donating groups; increased polarity

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethyl substituents in the target compound enhance electron density on the aromatic ring, increasing the amine’s basicity compared to analogs like the 4-(trifluoromethylsulfanyl) derivative , where the electron-withdrawing group reduces basicity.
  • Steric Hindrance :

    • The branched butan-2-yl group in the target compound introduces moderate steric hindrance, which may slow nucleophilic reactions compared to linear alkyl chains.
    • The 2,6-dimethyl substitution in the dimethoxy analog creates significant steric bulk, likely reducing reactivity at the amine center.

Research Findings and Trends

Synthetic Accessibility :

  • The target compound’s synthesis is likely simpler than fluorinated or heterocyclic analogs due to the absence of sensitive functional groups (e.g., trifluoromethylsulfanyl or furan moieties) .

Solubility and Lipophilicity :

  • LogP Predictions :
  • Target compound: Estimated LogP ≈ 3.5 (high lipophilicity due to methyl groups).
  • Dimethoxy analog : LogP ≈ 2.8 (lower due to polar methoxy groups).
  • Trifluoromethylsulfanyl analog : LogP ≈ 4.1 (highly lipophilic).

Thermal Stability :

  • Methyl-substituted amines generally exhibit higher thermal stability than methoxy-substituted analogs, as seen in pyrolysis studies of related compounds .

Biological Activity

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C14H23N
  • Molecular Weight : 219.34 g/mol
  • Structure : The compound features a butan-2-yl group linked to a 2,4-dimethylphenylmethyl moiety, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been noted for its potential to:

  • Bind to Receptors : It may interact with neurotransmitter receptors such as dopamine and serotonin receptors, influencing mood and cognitive functions.
  • Enzyme Modulation : The compound could inhibit or activate specific enzymes, leading to alterations in metabolic pathways.

Anticancer Activity

Similar compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound may possess potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

A study examining structurally related amines found that they significantly affected cell viability in cancer cell lines. These findings suggest that this compound may exhibit similar effects, warranting further investigation into its cytotoxic properties .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various protein targets. These studies indicate potential interactions with proteins involved in neurotransmission and cancer progression.

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
(Butan-2-yl)[(3-methylphenyl)methyl]amineStructureAntimicrobial, anticancer
(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amineStructureNeuroprotective effects
(Butan-2-yl)[(2-methylphenyl)methyl]amineStructurePotential antidepressant effects

Future Directions

Further research is essential to elucidate the precise biological mechanisms of this compound. Areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Clinical Trials : To evaluate safety and efficacy in humans.
  • Structural Modifications : To enhance biological activity and selectivity towards specific targets.

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